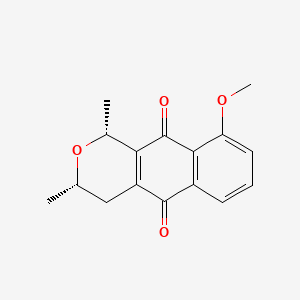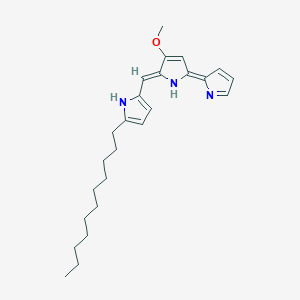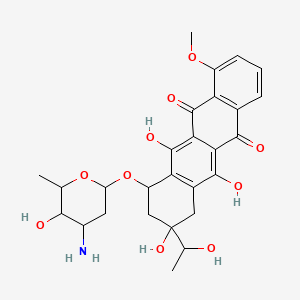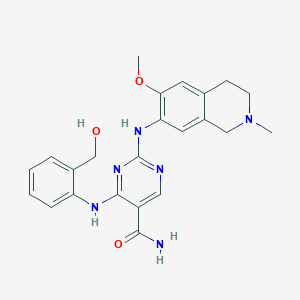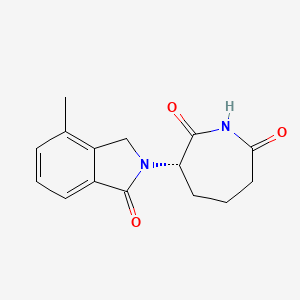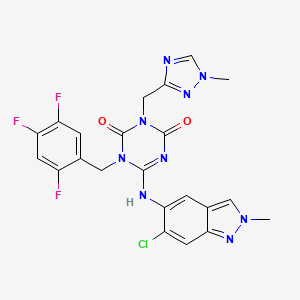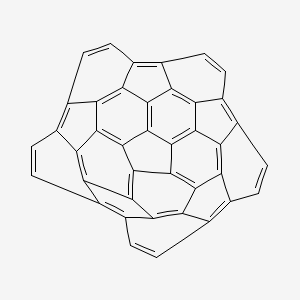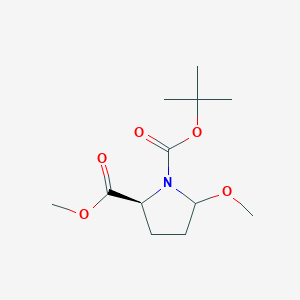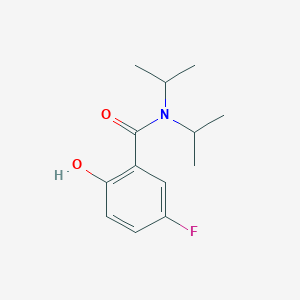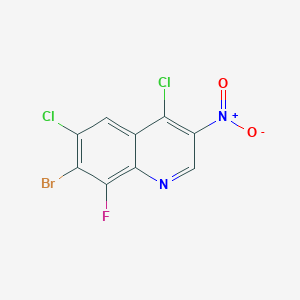
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Overview
Description
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a useful research compound. Its molecular formula is C9H2BrCl2FN2O2 and its molecular weight is 339.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediates in Inhibitor Synthesis : This compound is a significant intermediate in the synthesis of various inhibitors, particularly PI3K/mTOR inhibitors. Lei et al. (2015) detailed the synthesis of a compound derived from 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline, which plays a crucial role in synthesizing quinoline inhibitors (Lei et al., 2015).
Antibacterial Properties : Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, which are structurally similar to 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This study highlights the compound's potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis of Novel Quinolines : Rádl & Chan (1994) demonstrated a versatile synthetic method for 1-substituted 3-nitroquinolin-4(1H)-ones, a category that includes derivatives of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This research offers insights into the compound's use in synthesizing new quinoline structures (Rádl & Chan, 1994).
Anticancer Agents : Köprülü et al. (2018) evaluated the anticancer activity of various quinoline derivatives, including those related to 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This study underscores the compound's potential in cancer research (Köprülü et al., 2018).
Coordination Chemistry : Huang et al. (1990) investigated coordination sites in complexes with multidentate ligands containing pyridylazonaphthol and 8-quinolinol skeletons, related to the chemical structure of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This research contributes to understanding the compound's applications in coordination chemistry (Huang et al., 1990).
properties
IUPAC Name |
7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrCl2FN2O2/c10-6-4(11)1-3-7(12)5(15(16)17)2-14-9(3)8(6)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNBTOEZUZLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrCl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)

